3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting tert-butylamidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or ring-opened products.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its bioisosteric properties, which can mimic the biological activity of other functional groups.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the activity of other functional groups and potentially inhibiting enzyme activity or modulating receptor function. The methoxy and sulfonamide groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antibacterial and enzyme inhibitory properties.
Methoxy-substituted aromatics: These compounds are studied for their various pharmacological activities.
Uniqueness
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific biological activities and potential therapeutic applications. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s binding interactions and stability.
Properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-21(2,3)20-23-19(24-29-20)16-12-15(10-11-18(16)28-5)30(25,26)22-13-14-8-6-7-9-17(14)27-4/h6-12,22H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRBUMWICLZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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